molecular formula C22H22Cl2N4O2S2 B2851654 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216971-96-8

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No. B2851654
M. Wt: 509.46
InChI Key: MIJSLHGECOXUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H22Cl2N4O2S2 and its molecular weight is 509.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride involves the reaction of 4-chlorobenzo[d]thiazole-2-amine with 3-morpholinopropylamine to form an intermediate, which is then reacted with 2-chlorobenzo[d]thiazole-2-carbonyl chloride to yield the final product. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Starting Materials
4-chlorobenzo[d]thiazole-2-amine, 3-morpholinopropylamine, 2-chlorobenzo[d]thiazole-2-carbonyl chloride, hydrochloric acid

Reaction
Step 1: 4-chlorobenzo[d]thiazole-2-amine is reacted with 3-morpholinopropylamine in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide., Step 2: The intermediate is then reacted with 2-chlorobenzo[d]thiazole-2-carbonyl chloride in the presence of a suitable base such as triethylamine to yield the final product N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide., Step 3: The final product is then treated with hydrochloric acid to form the hydrochloride salt N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S2.ClH/c23-15-5-3-8-18-19(15)25-22(31-18)27(10-4-9-26-11-13-29-14-12-26)21(28)20-24-16-6-1-2-7-17(16)30-20;/h1-3,5-8H,4,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJSLHGECOXUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

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